molecular formula C16H18ClN3O3 B10970234 ethyl {[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate

ethyl {[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}(oxo)acetate

Cat. No.: B10970234
M. Wt: 335.78 g/mol
InChI Key: JLUZMAZRFDSFFJ-UHFFFAOYSA-N
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Description

ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of 4-chlorobenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base, such as triethylamine, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ETHYL 2-{[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]AMINO}-2-OXOACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these substituents with the ethyl ester and oxoacetate groups enhances its reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

ethyl 2-[[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]amino]-2-oxoacetate

InChI

InChI=1S/C16H18ClN3O3/c1-4-23-16(22)15(21)18-14-10(2)19-20(11(14)3)9-12-5-7-13(17)8-6-12/h5-8H,4,9H2,1-3H3,(H,18,21)

InChI Key

JLUZMAZRFDSFFJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(N(N=C1C)CC2=CC=C(C=C2)Cl)C

Origin of Product

United States

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